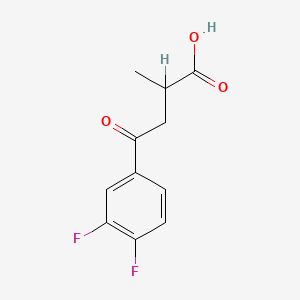

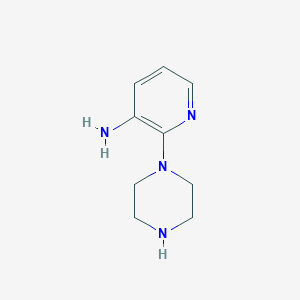

![molecular formula C15H19NO3 B1354535 ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 42191-83-3](/img/structure/B1354535.png)

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

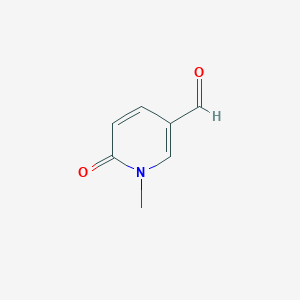

3H-spiro[isobenzofuran-1,4’-piperidine] is a compound with the molecular formula C12H15NO . It’s important to note that the ethyl carboxylate group mentioned in your query was not found in the resources I accessed .

Molecular Structure Analysis

The InChI code for 3H-spiro[isobenzofuran-1,4’-piperidine] is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound 3H-spiro[isobenzofuran-1,4’-piperidine] is a pale yellow solid . It should be stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Sigma Ligands Affinity and Selectivity

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been explored for its properties as sigma ligands. Research indicates that these compounds exhibit high affinity for sigma 2 binding sites, with selectivity influenced by the size and lipophilicity of the N-substituent. Studies have also examined the impact of substituents in the benzene ring on sigma 1 binding sites affinity, revealing that certain positions can enhance sigma 2 binding site affinity while maintaining low affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The synthesis of various derivatives of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been investigated for potential applications as central nervous system agents. Research in this area has focused on evaluating the antitetrabenazine activity, discovering that optimal activity is associated with compounds containing basic, sterically unhindered nitrogen. The exploration of different analogues has led to the identification of compounds with significant activity (Bauer et al., 1976; Klioze, Bauer, & Geyer, 1977; Martin et al., 1979, 1981).

Diuretic and Antihypertensive Properties

Studies have also been conducted on the diuretic and antihypertensive properties of N-sulfur derivatives of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. Certain derivatives have demonstrated species-specific diuretic and antihypertensive activity, highlighting their potential therapeutic applications (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

Further research into spiro-substituted piperidines has identified compounds with promising inhibitory activity against neurokinin receptors, particularly NK2 receptors. These studies have provided insights into the structural requirements for binding with NK2 receptors, leading to the identification of new lead compounds for novel NK2 receptor antagonists or dual antagonists (Kubota et al., 1998).

Radioiodinated Spiropiperidine Ligands

The synthesis and evaluation of radioiodinated spiro[isobenzofuran-1,4'-piperidine] ligands for potential use in imaging σ1 receptors have been reported. These studies indicate specific binding to σ1 receptors in vivo, suggesting their use in imaging and diagnostic applications (Chen et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIZLWVDCMQADD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441506 |

Source

|

| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

42191-83-3 |

Source

|

| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

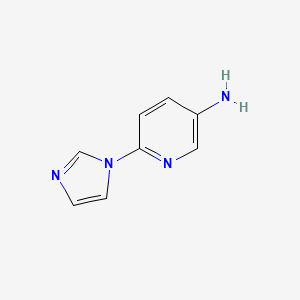

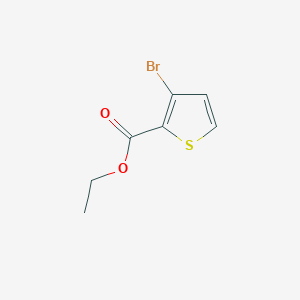

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

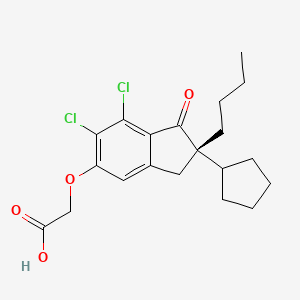

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)